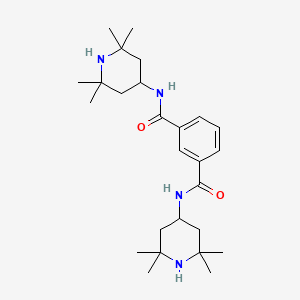

N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide

CAS No.: 42774-15-2

Cat. No.: VC2020087

Molecular Formula: C26H42N4O2

Molecular Weight: 442.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42774-15-2 |

|---|---|

| Molecular Formula | C26H42N4O2 |

| Molecular Weight | 442.6 g/mol |

| IUPAC Name | 1-N,3-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-dicarboxamide |

| Standard InChI | InChI=1S/C26H42N4O2/c1-23(2)13-19(14-24(3,4)29-23)27-21(31)17-10-9-11-18(12-17)22(32)28-20-15-25(5,6)30-26(7,8)16-20/h9-12,19-20,29-30H,13-16H2,1-8H3,(H,27,31)(H,28,32) |

| Standard InChI Key | OYNOCRWQLLIRON-UHFFFAOYSA-N |

| SMILES | CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)C(=O)NC3CC(NC(C3)(C)C)(C)C)C |

| Canonical SMILES | CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)C(=O)NC3CC(NC(C3)(C)C)(C)C)C |

Introduction

Chemical Identity and Structure

Basic Information

N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide is an organic compound with hindered amine functionality that serves as an effective light stabilizer. The compound contains two tetramethylpiperidine groups connected to an isophthalamide backbone, creating a symmetrical structure with significant steric hindrance around the nitrogen atoms.

| Parameter | Value |

|---|---|

| CAS Registry Number | 42774-15-2 |

| Molecular Formula | C26H42N4O2 |

| Molecular Weight | 442.64 g/mol |

| EC Number | 419-710-0 |

| DSSTox Substance ID | DTXSID3068417 |

Nomenclature and Synonyms

The compound is recognized by several synonyms in scientific literature and commercial contexts. The most common alternative names include:

-

N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide

-

1,3-Benzenedicarboxamide, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-

-

1-N,3-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-dicarboxamide

The compound is also known by various commercial trade names such as Light Stabilizer 66, Nylostab S-EED, and Sinanox SEED, reflecting its industrial applications .

Physical and Chemical Properties

Physical Properties

N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide appears as a white to off-white crystalline powder that is odorless. Its physical characteristics contribute to its stability and functionality in various applications.

| Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white crystalline powder | |

| Odor | Odorless | |

| Melting Point | 198-202°C | |

| Boiling Point | 605.1°C at 760 mmHg | |

| Density | 1.09-1.12 g/cm³ at 25°C | |

| Flash Point | 155.5°C |

Chemical Properties

The compound's chemical properties are significant for understanding its behavior in various applications and environments.

The high thermal stability of N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide (up to 300°C) makes it particularly valuable in applications involving high-temperature processing, such as polymer extrusion and molding .

Synthesis Methods

Industrial Synthesis

Several synthetic routes have been developed for the industrial production of N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide, with the most common approaches involving the reaction of isophthalate esters with 2,2,6,6-tetramethyl-4-aminopiperidine.

One established method involves reacting dimethyl isophthalate with 2,2,6,6-tetramethyl-4-aminopiperidine at elevated temperatures:

-

6.0 kg of dimethyl isophthalate and 21.0 kg of 2,2,6,6-tetramethyl-4-aminopiperidine are combined in a 50-liter reactor.

-

The reaction is conducted at 190°C for 2 hours, followed by 230°C for 5 hours.

-

After cooling to below 180°C, excess 2,2,6,6-tetramethyl-4-aminopiperidine is recovered by vacuum distillation.

-

The product is precipitated with water, filtered, and dried to yield 12.8 kg of white crystalline product (93.5% yield) .

Alternative Synthesis Routes

An alternative synthesis method using diethyl isophthalate has also been documented:

-

6.8 kg of diethyl isophthalate and 24.0 kg of 2,2,6,6-tetramethyl-4-aminopiperidine are combined in a 50-liter reactor.

-

The reaction is carried out at 190°C for 2 hours, then at 230°C for 6 hours.

-

After cooling and recovery of excess amine, the product is isolated with a yield of 91.6% .

A more efficient approach using a horizontal forced mixer has been reported:

-

2.5 mol of dibutyl isophthalate and 5 mol of 4-amino-2,2,6,6-tetramethylpiperidine are homogenized at 60°C under nitrogen.

-

59.4 g of sodium methoxide solution (25% by weight in methanol) is added as a catalyst.

-

The mixture is processed at 130°C for 180 minutes under reduced pressure (50 mbar).

Applications and Uses

Polymer Stabilization

N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide functions primarily as a hindered amine light stabilizer (HALS) in polymer materials. Its effectiveness stems from its ability to scavenge free radicals formed during polymer photo-oxidation, thereby preventing degradation and extending the service life of polymer products .

The compound is particularly valuable in stabilizing:

-

Polyolefins (polyethylene, polypropylene)

-

Polyamides (nylon)

-

Polyesters

-

Various coating formulations

Nylon Enhancement

In nylon applications, the compound provides multiple benefits:

-

Improves melt stability during processing, leading to better processability

-

Reduces fiber breakage rates during manufacturing

-

Enhances product quality through improved physical properties

-

Provides long-term stabilization against light, heat, and oxidation

-

Improves the dispersibility of fillers and pigments

-

Enhances pigment tinting strength and stability

UV Protection

As a UV stabilizer, the compound effectively protects polymeric materials from photodegradation caused by ultraviolet radiation. Its hindered amine structure allows it to neutralize free radicals generated by UV exposure, preventing chain scission and cross-linking reactions that would otherwise lead to material degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume